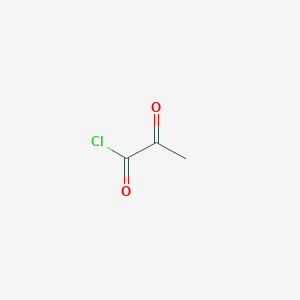
2-Oxopropanoyl chloride
Descripción general
Descripción
2-Oxopropanoyl chloride, also known as Pyruvyl chloride or 2-oxo-propionyl chloride, is a chemical compound with the molecular formula C3H3ClO2 . It has an average mass of 106.508 Da and a mono-isotopic mass of 105.982155 Da .
Molecular Structure Analysis
The molecular structure of 2-Oxopropanoyl chloride consists of three carbon atoms, three hydrogen atoms, one chlorine atom, and two oxygen atoms . The detailed 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
2-Oxopropanoyl chloride has a molecular weight of 106.508 g/mol . More detailed physical and chemical properties such as density, melting point, and boiling point may be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Synthesis of Ethyl Pyruvate Derivatives
2-Oxopropanoyl chloride, also known as pyruvyl chloride, can be utilized in the synthesis of ethyl pyruvate derivatives. These derivatives have been studied for their effects on inflammatory responses in microglial cells, which could have implications for treatments of neuroinflammatory conditions .
Drug Delivery Systems
Due to its reactive nature, 2-Oxopropanoyl chloride may be involved in the creation of poly(2-oxazoline)s polymers. These polymers are being explored for their water solubility and thermoresponsive properties, making them suitable for drug delivery applications .
Safety and Hazards
2-Oxopropanoyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s flammable and harmful if swallowed. It can cause severe skin burns, eye damage, and may cause respiratory irritation . It’s recommended to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Mecanismo De Acción
Mode of Action
2-Oxopropanoyl chloride is an acyl chloride, a type of carboxylic acid derivative. These compounds are highly reactive due to the good leaving group (Cl-), which can be displaced by a nucleophile. In a biological context, this nucleophile could be an amine group on an amino acid residue in a protein, leading to the formation of an amide bond. This reactivity allows 2-Oxopropanoyl chloride to form covalent bonds with biological targets, potentially altering their function .
Pharmacokinetics
The pharmacokinetic properties of 2-Oxopropanoyl chloride, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small, reactive molecule, it is likely to be rapidly metabolized and excreted. Its bioavailability would depend on factors such as the route of administration and the presence of any carriers or delivery systems .
Result of Action
The molecular and cellular effects of 2-Oxopropanoyl chloride’s action are not well-documented. Given its reactivity, it could potentially cause a variety of effects depending on the specific biological targets it interacts with. These effects could range from changes in protein function to cellular damage .
Action Environment
The action, efficacy, and stability of 2-Oxopropanoyl chloride can be influenced by various environmental factors. For example, its reactivity might be affected by the pH of the environment, as certain nucleophilic groups are more reactive under specific pH conditions. Additionally, its stability could be affected by temperature and the presence of other reactive species .
Propiedades
IUPAC Name |
2-oxopropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c1-2(5)3(4)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUTXOKCFQTKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334733 | |
| Record name | 2-oxopropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopropanoyl chloride | |
CAS RN |
5704-66-5 | |
| Record name | 2-oxopropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxopropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Diacenaphtho[1,2-b:1',2'-d]thiophene](/img/structure/B1581677.png)


![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1581681.png)


![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)

